3-(氮杂环庚-1-磺酰基)-N-(1,3-苯并二氧杂环-5-基)-4-氯苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

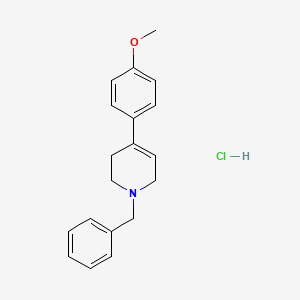

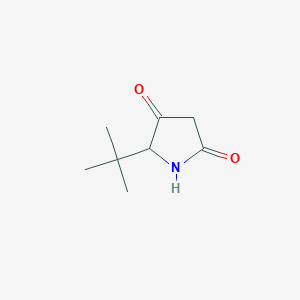

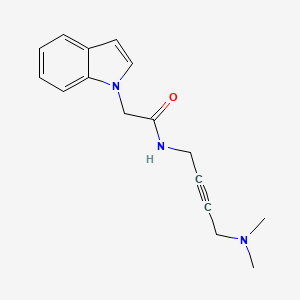

The compound 3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-yl)-4-chlorobenzamide is a synthetic molecule that may be of interest in the field of medicinal chemistry due to its structural features. The molecule contains several functional groups and structural motifs that are commonly found in pharmacologically active compounds, such as a benzodioxole moiety, a sulfonyl group, and a chlorobenzamide unit. These features suggest potential biological activity, which could be explored in various pharmacological contexts.

Synthesis Analysis

The synthesis of related azepine derivatives has been reported in the literature. For instance, a facile method to access the 1,5-dihydro-benzo[b]azepin-2-one ring system involves a silver nitrate-induced rearrangement of N-benzyl quinolinium bromide, followed by reduction to yield the tetrahydro derivative . Although the exact synthesis of 3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-yl)-4-chlorobenzamide is not detailed, similar synthetic strategies could potentially be applied to construct the azepan-1-ylsulfonyl moiety of the compound.

Molecular Structure Analysis

The molecular structure of the compound is likely to exhibit a complex three-dimensional conformation due to the presence of multiple ring systems and substituents. The azepan ring provides a seven-membered cyclic structure that can adopt various conformations, while the benzodioxole and chlorobenzamide groups add aromaticity and potential for hydrogen bonding and halogen interactions. These structural elements can significantly influence the molecule's binding affinity and selectivity towards biological targets.

Chemical Reactions Analysis

While specific chemical reactions of 3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-yl)-4-chlorobenzamide are not provided, related compounds have been synthesized to test their pharmacological properties . The reactivity of such compounds typically involves the functional groups present; for example, the sulfonyl group could be involved in sulfonylation reactions, and the chlorobenzamide moiety might participate in nucleophilic substitution reactions. These reactions can be exploited to further modify the compound and enhance its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of aromatic rings suggests it would have a certain degree of lipophilicity, which is important for membrane permeability. The polar sulfonyl group could improve solubility in aqueous environments, which is beneficial for bioavailability. The compound's melting point, solubility, and stability would be key parameters to assess in the context of drug development.

科学研究应用

合成和化学性质

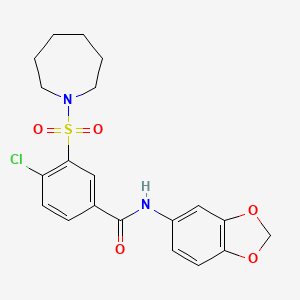

合成化学研究探索了氮杂环庚衍生物的创建及其在各种应用中的潜力。例如,Dorogov 等人(2006 年)展示了一种对 2‐оxo‐2,3,4,5‐四氢‐1H‐苯并[b]氮杂环庚进行磺氯化的方法,导致 7-氯磺酰基衍生物的区域选择性形成。该过程能够组合生产取代的 2-oxo-7-磺酰基酰胺基-2,3,4,5-四氢-1H-苯并[b]氮杂环庚,突出了该化合物的有前景的治疗潜力 (Dorogov 等人,2006 年)。

生物活性

氮杂环庚衍生物的药理探索非常重要,特别是在激酶抑制的背景下。已经评估了新型氮杂环庚衍生物对蛋白激酶的抑制活性,例如 PKB-alpha,展示了这些化合物在新治疗药物开发中的效用 (Breitenlechner 等人,2004 年)。

在材料科学中的应用

氮杂环庚衍生物的化学通用性超越了药物,延伸到了材料科学。例如,Mohamed 等人(2020 年)描述了含磺酰胺部分的噻唑偶氮染料的合成,以增强棉织物的紫外线防护和抗菌性能 (Mohamed 等人,2020 年)。这项研究展示了该化合物在功能性纺织品开发中的潜力。

属性

IUPAC Name |

3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-yl)-4-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2O5S/c21-16-7-5-14(11-19(16)29(25,26)23-9-3-1-2-4-10-23)20(24)22-15-6-8-17-18(12-15)28-13-27-17/h5-8,11-12H,1-4,9-10,13H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBAXKBWDLDTBSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC4=C(C=C3)OCO4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-yl)-4-chlorobenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2517551.png)

![1-(cyclopropylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)azetidine-3-carboxamide](/img/structure/B2517558.png)

![2-(2-chlorophenyl)-N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine](/img/structure/B2517563.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2517569.png)